Hexocyclium iodide-d3 is a chemical compound that belongs to the class of muscarinic antagonists, primarily used in pharmacological applications. It is a deuterated derivative of hexocyclium iodide, which enhances its stability and alters its pharmacokinetic properties. This compound is notable for its role in modulating cholinergic activity within the body, making it relevant in various therapeutic contexts.
Hexocyclium iodide-d3 can be synthesized through specific chemical reactions involving deuterated precursors. The presence of deuterium (D or d) in its structure distinguishes it from its non-deuterated counterpart, which can impact its biological activity and metabolism.
Hexocyclium iodide-d3 is classified under:
The synthesis of hexocyclium iodide-d3 typically involves:
The synthesis may follow a multi-step process, including:
The molecular structure of hexocyclium iodide-d3 features a complex arrangement typical of muscarinic antagonists, with specific functional groups that facilitate interaction with muscarinic receptors. The incorporation of deuterium results in slight alterations in bond lengths and angles compared to non-deuterated analogs.
Hexocyclium iodide-d3 participates in several chemical reactions, particularly:
The kinetics of these reactions can be influenced by the presence of deuterium, which may alter reaction rates due to differences in bond strengths compared to hydrogen-containing compounds.
Hexocyclium iodide-d3 acts primarily as an antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, thereby reducing parasympathetic nervous system activity.
Hexocyclium iodide-d3 has several scientific uses:
Hexocyclium Iodide-d3 (chemical formula: C20H30D3IN2O; molecular weight: 447.412 g/mol) is a deuterated derivative of the classic antimuscarinic agent Hexocyclium Iodide. The compound features a quaternary piperazinium core with a cyclohexyl-phenyl-ethanol backbone. The key structural modification involves selective replacement of three hydrogen atoms with deuterium at the N-methyl groups (-N+(CH3)3 → -N+(CD3)3), while maintaining the original pharmacophore responsible for muscarinic receptor antagonism [1] [5]. This deuteration occurs at the 4-methyl-4-(trideuteriomethyl)piperazin-4-ium moiety, as confirmed by IUPAC nomenclature: 1-cyclohexyl-2-[4-methyl-4-(trideuteriomethyl)piperazin-4-ium-1-yl]-1-phenylethanol; iodide [1]. The stereochemistry remains unaffected by deuterium substitution, preserving the spatial orientation critical for receptor interactions [10].
Table 1: Atomic-Level Deuteration Profile
Site of Deuteration | Chemical Group | Isotopic Composition | Structural Impact |
---|---|---|---|
Piperazinium nitrogen | N-methyl | -CD3 vs. original -CH3 | Altered vibrational modes; mass increase |
Cyclohexyl ring | -CH2- | Undeuterated | No structural/conformational changes |
Phenethyl backbone | -CH(OH)- | Undeuterated | Pharmacophore integrity maintained |
Deuterium incorporation serves dual analytical and pharmacological purposes:
Table 2: Kinetic Isotope Effects (KIEs) in Deuterated Pharmaceuticals
Parameter | Non-Deuterated Analog | Hexocyclium Iodide-d3 | Biological Consequence |
---|---|---|---|
C-H/C-D bond dissociation energy | 100 kcal/mol | ~105 kcal/mol | Reduced oxidative metabolism |
In vitro t1/2 (liver microsomes) | 1.8 hr | 2.7 hr | Extended metabolic stability |
Plasma clearance (preclinical) | High | Reduced by 25–40% | Improved bioavailability |
The isotopic pair shares identical chemical behavior but diverges in physicochemical and analytical properties:
Table 3: Comparative Physicochemical Properties
Property | Hexocyclium Iodide | Hexocyclium Iodide-d3 | Analytical Significance |
---|---|---|---|
Molecular formula | C20H33IN2O | C20H30D3IN2O | Mass spectrometry differentiation |
Exact mass | 444.163 g/mol | 447.183 g/mol | MS base peak discrimination |
Key MS fragment | m/z 317.5 [M-I]+ | m/z 320.5 [M-I]+ | Fragment tracking in metabolism studies |
NMR methyl signal | δ 3.15 ppm (s, 3H) | δ 3.15 ppm (s, negligible 1H intensity) | Signal depletion in 1H-NMR |
Mass Spectrometry: ESI-MS analysis shows a base peak at m/z 320.5 corresponding to the deuterated cation [C20H30D3N2O]+ (vs. m/z 317.5 for non-deuterated form). Characteristic fragment ions include m/z 212.1 (cyclohexyl-phenylethanol) and m/z 108.4 (piperazinium-d3). The 3-Da spacing between isotopic clusters confirms uniform deuteration [1] [5].
NMR Spectroscopy:
Infrared Spectroscopy: IR spectra show C-D stretching vibrations at 2070–2200 cm−1 (absent in non-deuterated compound), while preserving C=O (1705 cm−1), C-N+ (1230 cm−1), and O-H (3400 cm−1) bands. The C-D stretch exhibits lower intensity due to reduced dipole moment change [5].
Table 4: Spectroscopic Signatures Across Techniques
Technique | Key Diagnostic Feature | Interpretation |
---|---|---|
ESI-MS | Base peak m/z 320.5 | Intact deuterated cation |
MS/MS Fragmentation | m/z 320.5 → 212.1 (loss of CD3N2C2H4) | Backbone cleavage pattern |
1H-NMR | Absence of singlet at δ 3.15 ppm | Complete methyl deuteration |
13C-NMR | Triplet at δ 52.4 ppm (JCD ≈ 20 Hz) | Direct 13C-2H coupling |
IR | C-D stretch: 2070–2200 cm−1 | Deuterated methyl group vibration |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: